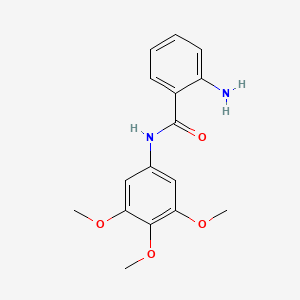

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide

Übersicht

Beschreibung

“2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” is a chemical compound with the molecular formula C16H18N2O4 . It has a molecular weight of 302.33 g/mol .

Molecular Structure Analysis

The molecular structure of “2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” consists of a benzamide core with an amino group at the 2-position and a trimethoxyphenyl group attached to the nitrogen atom .Wissenschaftliche Forschungsanwendungen

Anticancer Drug Discovery

- Application : 2-aminothiazole derivatives, which may be structurally similar to your compound, have been investigated as potential anticancer drugs. They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

- Method : The development of these compounds involves chemical synthesis and testing their inhibitory activity against cancer cell lines .

- Results : Some clinically applied anticancer drugs such as dasatinib and alpelisib contain a 2-aminothiazole scaffold .

Microtubule Targeting Agents

- Application : 2-Amino-4-(3’,4’,5’-trimethoxyphenyl)-5-Aryl Thiazoles have been synthesized and evaluated as microtubule targeting agents .

- Method : The synthesis of these compounds involves chemical reactions and their biological evaluation involves testing their ability to target microtubules .

- Results : These compounds inhibit cancer cell growth with IC 50 values ranging from 25 to 440 nM against a panel of four cancer cell lines and exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin .

Antimicrobial Activity

- Application : Quinazolin-4 (3H)-one derivatives, which may be structurally similar to your compound, have been synthesized and tested for their antimicrobial activity .

- Method : The development of these compounds involves chemical synthesis and testing their antimicrobial activity against various bacterial and fungal strains .

- Results : Among the prepared products, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one was found to exhibit potent in vitro anti-microbial activity with MICs ranging from 18.3 to 30.1 µg/mL against various bacterial and fungal strains .

Synthetic Applications

- Application : N-(3,4,5-trimethoxyphenyl)pyridine-2(1H)-one derivatives have been synthesized via consecutive Chan–Lam and Buchwald–Hartwig couplings .

- Method : The synthesis of these compounds involves chemical reactions such as Chan–Lam and Buchwald–Hartwig couplings .

- Results : The synthesized compounds were obtained with good yields .

Antiviral Activity

- Application : Compounds containing the Trimethoxyphenyl (TMP) group have shown promising antiviral activity against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

- Method : The development of these compounds involves chemical synthesis and testing their antiviral activity against various viral strains .

- Results : The exact results may vary depending on the specific compound and virus tested .

Anti-inflammatory Activity

- Application : 2-aminothiazole derivatives, which may be structurally similar to your compound, have been reported to possess anti-inflammatory activities .

- Method : The development of these compounds involves chemical synthesis and testing their anti-inflammatory activity in relevant biological models .

- Results : The exact results may vary depending on the specific compound and biological model used .

Zukünftige Richtungen

The future directions for “2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” could involve further studies on its bioactivity effects. Compounds containing the TMP group have shown potential in various biomedical applications, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties . Therefore, “2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” might also have potential in these areas.

Eigenschaften

IUPAC Name |

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)18-16(19)11-6-4-5-7-12(11)17/h4-9H,17H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBDOTKADSTOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651192 | |

| Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | |

CAS RN |

20878-51-7 | |

| Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

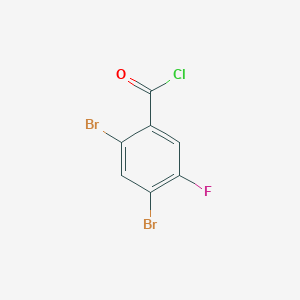

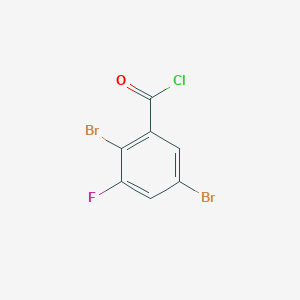

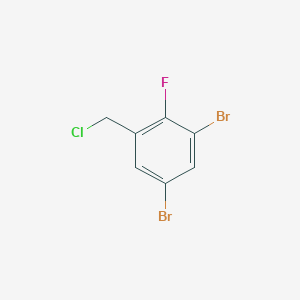

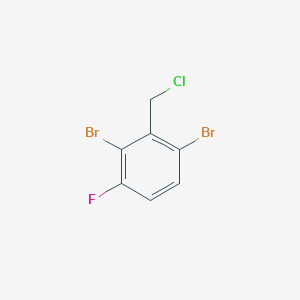

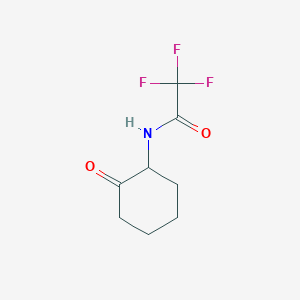

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Bromophenyl)sulfanylmethyl]benzamide](/img/structure/B1450043.png)

![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)